molecular formula C22H24N4O3S B2363748 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 923131-50-4

2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2363748
CAS No.: 923131-50-4
M. Wt: 424.52
InChI Key: VBHXTBPUDTZCIL-UHFFFAOYSA-N
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Description

This compound belongs to a class of imidazole-based sulfanyl acetamide derivatives, characterized by a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a carbamoylmethyl group at position 1 (functionalized with a 4-methylphenyl moiety), and a sulfanyl-linked phenylacetamide chain at position 2. While direct biological data for this compound are scarce in the provided evidence, its synthesis likely follows established routes for analogous imidazole-thioacetamides, involving S-alkylation of imidazole-thiol intermediates with α-halogenated acetamides .

Properties

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-16-7-9-17(10-8-16)11-23-20(28)13-26-19(14-27)12-24-22(26)30-15-21(29)25-18-5-3-2-4-6-18/h2-10,12,27H,11,13-15H2,1H3,(H,23,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHXTBPUDTZCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where aniline reacts with an appropriate electrophile.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate alkylating agent.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the anilino moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted thioethers

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Synthesis Method Biological Activity (Reported) References
Target Compound - 5-(hydroxymethyl)
- 1-({[(4-methylphenyl)methyl]carbamoyl}methyl)
- N-phenylacetamide
~450 (estimated) Likely S-alkylation of imidazole-thiol with 2-chloro-N-phenylacetamide derivative Not reported
2-[2-(Methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide (CAS 5931-85-1) - 2-(methylsulfanyl)
- N-phenylacetamide
249.3 Direct alkylation of 2-mercaptoimidazole Antibacterial (moderate)
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide - Benzimidazole core
- 5-methoxy
- N-phenylacetamide
327.4 Condensation of 2-mercapto-5-methoxybenzimidazole with chloroacetamide Antifungal, antibacterial (IC₅₀: 12–25 µg/mL)
2-{[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-cyclopropylacetamide (CAS 736169-76-9) - 5-benzenesulfonyl
- N-cyclopropylacetamide
453.5 Multi-step sulfonation and alkylation Not reported; potential kinase inhibition
Hydroxyacetamide Derivatives (FP1-12) - 4H-1,2,4-triazole core
- Hydroxyacetamide chain
~400–450 Reflux with oxazolone derivatives and zeolite catalyst Antiproliferative (IC₅₀: 8–30 µM against HeLa cells)

Key Observations:

Structural Variations: The target compound uniquely combines a hydroxymethyl group (polar, H-bond donor) and a 4-methylphenyl carbamoylmethyl group (hydrophobic), enhancing both solubility and target binding compared to simpler analogs like 2-(methylsulfanyl)-N-phenylacetamide . Sulfonyl-substituted imidazoles (e.g., ) may improve metabolic stability but reduce cell permeability due to increased polarity.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving condensation of a 5-hydroxymethylimidazole-thiol with a 2-chloroacetamide derivative under basic conditions.

The absence of a methoxy or sulfonyl group may reduce off-target interactions compared to and .

Spectral and Physicochemical Properties

  • IR Spectroscopy : Expected ν(O-H) at ~3200–3600 cm⁻¹ (hydroxymethyl), ν(C=O) at ~1660–1680 cm⁻¹ (carbamoyl and acetamide), and ν(C=S) at ~1240–1255 cm⁻¹ (sulfanyl group) .
  • NMR : Distinct signals for the 4-methylphenyl group (δ ~2.3 ppm for CH₃, δ ~7.1–7.3 ppm for aromatic protons) and the hydroxymethyl proton (δ ~4.5 ppm) .
  • Solubility : Higher than methylsulfanyl analogs (e.g., ) due to the hydroxymethyl group but lower than benzimidazole derivatives (e.g., ) due to the bulky carbamoylmethyl substituent.

Biological Activity

2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features an imidazole ring, a sulfanyl group, and various functional groups that may interact with biological systems, influencing cellular processes and pathways.

The compound can be described by the following chemical characteristics:

Property Value
Molecular Weight399.51 g/mol
Molecular FormulaC24H21N3OS
LogP5.8361
Polar Surface Area34.856 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the hydroxymethyl and sulfanyl groups allows for potential modulation of enzyme activity, which could lead to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : Binding to receptors could initiate signaling cascades that impact cell proliferation, apoptosis, or other critical processes.

Biological Activity Studies

Recent studies have focused on the biological activity of similar compounds featuring hydroxymethyl and imidazole moieties. For instance:

  • Antiproliferative Effects : Compounds with hydroxymethyl substitutions have shown marked antiproliferative effects in mammalian cells. These effects were linked to the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .
  • Enzyme Stimulation : Research indicates that certain mercurial compounds can enhance enzyme activity significantly, suggesting that similar interactions could be explored for this compound .

Case Studies

Several case studies have highlighted the biological implications of compounds similar in structure:

  • Study on Benzopsoralens : Research demonstrated that benzopsoralens with hydroxymethyl groups exhibited significant antiproliferative properties under UVA activation, indicating a potential for photochemotherapy applications .
  • Enzyme Interaction Studies : Investigations into the interaction of mercuric compounds with liver microsomal enzymes revealed a dose-dependent stimulation of detoxication activity, which may provide insights into the biological mechanisms relevant to the compound .

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